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molecular formula C12H19NO2 B8353183 1-Acetyloxy-3-aminoadamantane

1-Acetyloxy-3-aminoadamantane

Cat. No. B8353183
M. Wt: 209.28 g/mol
InChI Key: ZZSWEEPJPCTZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE039744E1

Procedure details

An autoclave was charged, 10 mmole of 1-acetyloxy-3-nitroadamantane obtained by the method of Example 14, 5% Pd-C (10 mole % of Pd relative to a substrate), 1 ml of dilute hydrochloric acid and 10 ml of methanol. The mixture was stirred for 2 hours at 80° C. in an atmosphere of hydrogen at 30 atm. As a result, the conversion of 1-acetyloxy-3-nitroadamantane was 90%, and 1-acetyloxy-3-aminoadamantane (yield 70%) was formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetyloxy-3-nitroadamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H][H].[C:3]([O:6][C:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][C:9]([N+:17]([O-])=O)([CH2:10]3)[CH2:8]1)[CH2:14]2)(=[O:5])[CH3:4]>>[C:3]([O:6][C:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][C:9]([NH2:17])([CH2:10]3)[CH2:8]1)[CH2:14]2)(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1-acetyloxy-3-nitroadamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC12CC3(CC(CC(C1)C3)C2)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC12CC3(CC(CC(C1)C3)C2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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